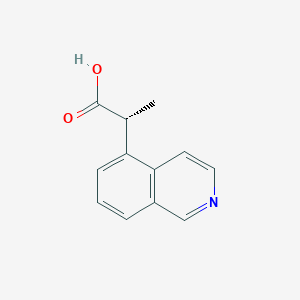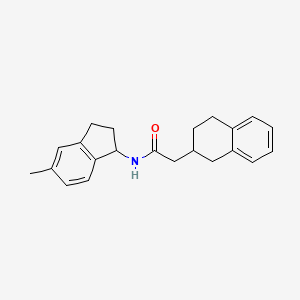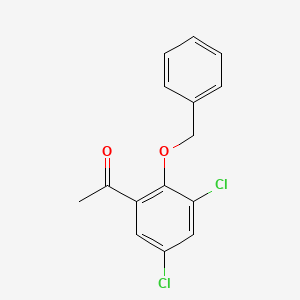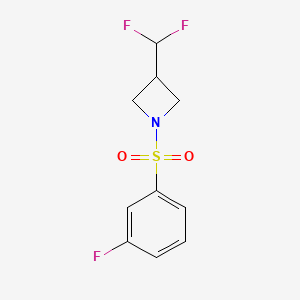![molecular formula C22H22ClN3O4S B2778326 N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-77-2](/img/no-structure.png)
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on quinazoline derivatives often focuses on their synthesis and chemical reactivity. For instance, studies on the reactions of anthranilamide with isocyanates demonstrate the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, highlighting the versatility of quinazoline chemistry in generating various biologically active molecules (Chern et al., 1988).
Antimicrobial Activity
Quinazolinone derivatives have been explored for their antimicrobial properties. Patel et al. (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and screened them for antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Patel, Patel, & Patel, 2010).
Anti-Inflammatory and Cytotoxic Effects
Some derivatives are investigated for their anti-inflammatory and cytotoxic effects, indicating their potential in treating inflammation and cancer. Al-Salahi et al. (2013) evaluated the cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines, identifying compounds with promising therapeutic effects (Al-Salahi et al., 2013).
Drug Design and Biological Activity
Quinazoline derivatives are also significant in drug design, particularly as enzyme inhibitors and receptor antagonists. For example, research into farnesyl protein transferase inhibitors has led to the development of potent agents for in vivo inhibition, showcasing the role of quinazoline derivatives in targeting specific proteins involved in disease processes (Angibaud et al., 2003).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 2-chlorobenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine. This intermediate is then reacted with 2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline", "hexanoyl chloride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in dichloromethane with triethylamine as a base to form 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine.", "Step 2: 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine is reacted with 2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline in ethanol to form N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS RN |
688053-77-2 |
Product Name |
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Molecular Formula |
C22H22ClN3O4S |
Molecular Weight |
459.95 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C22H22ClN3O4S/c23-16-7-4-3-6-14(16)12-24-20(27)8-2-1-5-9-26-21(28)15-10-18-19(30-13-29-18)11-17(15)25-22(26)31/h3-4,6-7,10-11H,1-2,5,8-9,12-13H2,(H,24,27)(H,25,31) |
InChI Key |
CRCXLQSIYYFYSM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2778248.png)


![1-Benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2778255.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2778257.png)


![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2778261.png)
![N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2778262.png)
![(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2778263.png)
